molecular formula C18H21ClN4O3 B4765020 7-butyl-9-(2-chlorobenzyl)-1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione

7-butyl-9-(2-chlorobenzyl)-1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione

Cat. No. B4765020
M. Wt: 376.8 g/mol
InChI Key: AIPROTHATVNFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-butyl-9-(2-chlorobenzyl)-1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCPT and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BCPT is not fully understood. However, studies have shown that BCPT exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells. BCPT also induces apoptosis in cancer cells by activating specific cellular pathways.
Biochemical and Physiological Effects:
BCPT has been shown to have several biochemical and physiological effects. Studies have shown that BCPT can reduce the levels of reactive oxygen species (ROS) in cells, which can help prevent oxidative damage. BCPT has also been shown to reduce inflammation and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BCPT in lab experiments is its potent anti-cancer properties. BCPT is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of using BCPT in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of BCPT. One potential direction is the development of BCPT-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the study of the mechanism of action of BCPT in more detail, which could lead to the development of more potent and selective compounds. Additionally, the use of BCPT in combination with other anti-cancer drugs could lead to improved treatment outcomes.

Scientific Research Applications

BCPT has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of BCPT is in the field of cancer research. Studies have shown that BCPT has potent anti-cancer properties and can induce apoptosis in cancer cells. BCPT has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

7-butyl-9-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3/c1-4-5-10-22-14-15(20(2)17(25)21(3)16(14)24)23(18(22)26)11-12-8-6-7-9-13(12)19/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPROTHATVNFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N(C(=O)N(C2=O)C)C)N(C1=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-butyl-9-(2-chlorobenzyl)-1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-butyl-9-(2-chlorobenzyl)-1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
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7-butyl-9-(2-chlorobenzyl)-1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione

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